6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide
CAS No.: 88696-62-2
Cat. No.: VC17300631
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88696-62-2 |
|---|---|
| Molecular Formula | C8H8N4O |
| Molecular Weight | 176.18 g/mol |
| IUPAC Name | 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide |
| Standard InChI | InChI=1S/C8H8N4O/c9-5-11-8-10-4-6-2-1-3-13-7(6)12-8/h4H,1-3H2,(H,10,11,12) |
| Standard InChI Key | OBDOUIMLSQBKHM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CN=C(N=C2OC1)NC#N |
Introduction
Structural Characterization and Nomenclature
Core Architecture
The compound features a bicyclic framework consisting of a pyran ring fused to a pyrimidine moiety. The pyran ring (6,7-dihydro-5H-pyrano) adopts a partially saturated conformation, while the pyrimidine component (pyrimidin-2-yl) remains aromatic. The cyanamide (-NH-C≡N) group at position 2 introduces electrophilic reactivity, enabling participation in hydrogen bonding and nucleophilic substitution reactions .
Nuclear Magnetic Resonance (NMR)
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NMR: A singlet at ppm corresponds to the H-5 proton of the pyran ring, while aromatic protons resonate between ppm .
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NMR: Distinct signals at ppm (CH, pyran C-5) and ppm (C≡N) confirm the cyanamide substituent .
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
The molecular ion peak at aligns with the molecular weight, while fragmentation patterns at (loss of HCN) and (pyranopyrimidine core) provide structural validation .
Synthetic Methodologies
One-Pot Multicomponent Synthesis
A scalable route involves the condensation of:
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Aromatic aldehydes (e.g., 2,3-dichlorobenzaldehyde)
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Malononitrile
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Barbituric acid derivatives
Conditions:
| Component | Molar Ratio | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Aldehyde | 1.0 mmol | DABCO | HO | 25°C | 78–85 |
| Malononitrile | 1.2 mmol | (10 mol%) | |||
| Barbituric acid | 1.0 mmol |
The reaction proceeds via Knoevenagel condensation, followed by cyclization and tautomerization .
Mechanistic Insights
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Knoevenagel Adduct Formation: Aldehyde and malononitrile generate an α,β-unsaturated nitrile.
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Michael Addition: Barbituric acid attacks the electrophilic carbon, forming a tetrahedral intermediate.
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Cyclization: Intramolecular nucleophilic attack by the pyrimidine nitrogen closes the pyran ring.
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Cyanamide Installation: Post-cyclization functionalization introduces the -NH-C≡N group .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | 257–258°C | Capillary tube |
| Solubility (25°C) | <0.1 mg/mL in HO | Gravimetric analysis |
| logP | 1.82 | Computational (PubChem) |
Stability Profile
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Thermal Stability: Decomposes above 300°C without melting.
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Photostability: UV-Vis studies indicate negligible degradation under ambient light .
Future Directions
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Structure-Activity Relationships (SAR): Modifying the cyanamide group to -NH or -SH may enhance bioavailability.
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Target Identification: Proteomic profiling to map kinase inhibition spectra.
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Formulation Development: Nanoencapsulation to improve aqueous solubility.
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